BenchChemオンラインストアへようこそ!

TLR7-IN-1

TLR7 Selectivity Innate Immunity Cytokine Profiling

Why choose TLR7-IN-1 (TLR7 agonist 2) over generic TLR7 agonists? The compound's >250-fold selectivity for TLR7 over TLR8 eliminates confounding off-target pro-inflammatory cytokine induction (TNF-α) that compromises data reproducibility with earlier imidazoquinoline-based agonists. This pyrrolo[3,2-d]pyrimidine tool compound delivers robust antiviral efficacy—reducing HBV viral load by 2.7–3.1 logs in mouse models at low oral doses—while demonstrating minimal CYP450 inhibition and low hERG liability. For cancer immunotherapy, HBV functional cure, and vaccine adjuvant programs requiring clean, mechanism-specific TLR7 activation, this high-purity tool compound is the benchmark. Check pricing and global shipping availability now.

Molecular Formula C₁₇H₁₆N₆O₂
Molecular Weight 336.35
CAS No. 1642857-69-9
Cat. No. B560538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR7-IN-1
CAS1642857-69-9
Molecular FormulaC₁₇H₁₆N₆O₂
Molecular Weight336.35
Structural Identifiers
SMILESCC1=CC(=NO1)COC2=NC(=NC3=C2N(C=C3)CC4=CC=CC=N4)N
InChIInChI=1S/C17H16N6O2/c1-11-8-13(22-25-11)10-24-16-15-14(20-17(18)21-16)5-7-23(15)9-12-4-2-3-6-19-12/h2-8H,9-10H2,1H3,(H2,18,20,21)
InChIKeyFVKOYFLAKSGBBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TLR7-IN-1 (CAS 1642857-69-9): A Potent and Selective Pyrrolopyrimidine TLR7 Agonist for Preclinical Immuno-Oncology and Virology Research


TLR7-IN-1 (also known as TLR7 agonist 2 or TLR7-agonist-1) is a pyrrolo[3,2-d]pyrimidine-based small molecule that functions as a potent and selective agonist of Toll-like Receptor 7 (TLR7). It is a key tool compound for investigating TLR7-mediated innate immune activation in preclinical models of cancer immunotherapy and antiviral therapy. The compound's identification and optimization were driven by the need for a TLR7 agonist with improved selectivity over TLR8, a feature critical for minimizing off-target pro-inflammatory cytokine induction . In cell-based reporter assays using HEK293 cells, TLR7-IN-1 exhibits a lowest effective concentration (LEC) of 0.4 μM for TLR7 activation , placing it among the more potent small-molecule TLR7 agonists available for research use.

Why TLR7-IN-1 Cannot Be Casually Substituted with Other TLR7 Agonists: Selectivity and Safety Profile Differentiators


TLR7 and TLR8 are highly homologous endosomal receptors, yet their activation profiles differ significantly. While TLR7 agonism primarily induces type I interferons (IFN-α/β) critical for antiviral and antitumor immunity, TLR8 activation predominantly triggers pro-inflammatory cytokines like TNF-α, which can lead to systemic toxicity and poor tolerability in vivo . Many commercially available TLR7 agonists, including imiquimod and resiquimod, exhibit residual or substantial TLR8 activity. This cross-reactivity introduces confounding variables in experimental models and limits their translational potential. TLR7-IN-1 was specifically optimized within the pyrrolo[3,2-d]pyrimidine series to achieve high selectivity over TLR8, a key design goal that distinguishes it from earlier imidazoquinoline-based agonists . Substituting TLR7-IN-1 with a less selective analog may compromise data reproducibility, alter cytokine profiles, and obscure true TLR7-dependent mechanisms. The compound's additional favorable attributes, including minimal CYP450 inhibition and low hERG liability, further underscore why this specific tool compound should be prioritized for rigorous preclinical studies.

TLR7-IN-1 Quantitative Evidence Guide: Head-to-Head Selectivity and Safety Data for Informed Procurement


TLR7-IN-1 Demonstrates >250-Fold Selectivity for TLR7 Over TLR8 in Human Cell-Based Assays

TLR7-IN-1 exhibits pronounced selectivity for human TLR7 over TLR8, with a lowest effective concentration (LEC) of 0.4 μM for TLR7 versus >100 μM for TLR8 . This selectivity window (>250-fold) is superior to that of the clinically advanced TLR7 agonist GS-9620 (Vesatolimod), which displays an EC50 of 291 nM for TLR7 but only a 30-fold selectivity over TLR8 (EC50 = 9 μM) . The improved selectivity profile of TLR7-IN-1 is a direct outcome of scaffold optimization aimed at minimizing off-target TLR8-driven inflammatory responses.

TLR7 Selectivity Innate Immunity Cytokine Profiling

TLR7-IN-1 Exhibits a Favorable Safety Profile with Negligible CYP450 Enzyme Inhibition

TLR7-IN-1 demonstrates low potential for cytochrome P450-mediated drug-drug interactions, with IC50 values exceeding 10 μM across five major CYP450 isozymes and no evidence of time-dependent inhibition of CYP3A4 . In contrast, many immunomodulatory compounds, including the widely used TLR7 agonist imiquimod, are associated with CYP enzyme interactions that can complicate combination studies or preclinical development. This favorable profile supports the use of TLR7-IN-1 in complex in vitro and in vivo experimental setups without the confounding effects of altered metabolic clearance.

Drug Metabolism CYP450 Inhibition Drug-Drug Interaction

TLR7-IN-1 Shows Low hERG Channel Binding Liability In Vitro

In vitro assessment of hERG potassium channel binding reveals that TLR7-IN-1 has limited inhibitory activity, with an IC50 greater than 50 μM in a 3H-dofetilide binding assay . This is a critical differentiator for in vivo studies, as many small molecules, including some TLR7/8 agonists, carry significant cardiac liability due to hERG channel blockade. While head-to-head hERG data for other TLR7 agonists are not always published, the >50 μM margin for TLR7-IN-1 suggests a reduced risk of QT interval prolongation compared to compounds with lower hERG IC50 values.

Cardiac Safety hERG Inhibition Preclinical Toxicology

TLR7-IN-1 Elicits a Robust In Vivo Antiviral Response Without Systemic IFNα Induction at Low Doses

In a mouse model of hepatitis B virus (HBV) infection, oral administration of TLR7-IN-1 induced a dose-dependent reduction in serum viral load. At a low dose of 0.3 mg/kg, a 2.7 log decrease in HBV DNA was observed, while doses between 1 and 5 mg/kg achieved a maximal 3.1 log reduction . Notably, the low dose (0.3 mg/kg) elicited an antiviral interferon-stimulated gene (ISG) response without concomitant induction of systemic IFNα, a profile that may contribute to improved tolerability. In comparison, the clinically investigated TLR7 agonist GS-9620 required repeated weekly dosing in HBV-infected chimpanzees to achieve viral suppression , suggesting that TLR7-IN-1's in vivo potency and dosing window may offer practical advantages for certain experimental models.

In Vivo Efficacy Antiviral Activity Hepatitis B Model

TLR7-IN-1 Procurement Application Scenarios: Where This Compound Delivers Differentiated Value


Investigating TLR7-Specific Innate Immune Pathways in Cancer Immunotherapy

For researchers studying the role of TLR7 in the tumor microenvironment, TLR7-IN-1 provides a critical tool to dissect TLR7-specific signaling from confounding TLR8 activity. The compound's high selectivity (>250-fold over TLR8) ensures that observed immune cell activation—particularly IFNα production by plasmacytoid dendritic cells (pDCs)—is genuinely TLR7-dependent . This is essential for validating TLR7 as a target in combination strategies with immune checkpoint inhibitors, where off-target TLR8-induced TNFα could skew results or exacerbate immune-related adverse events .

Preclinical Antiviral Efficacy Studies in Chronic Hepatitis B Models

TLR7-IN-1 is particularly well-suited for preclinical studies of chronic viral hepatitis. The compound has demonstrated a robust antiviral effect in an HBV mouse model, reducing viral load by 2.7 to 3.1 logs at low oral doses without triggering systemic IFNα at efficacious levels . This differentiated profile—potent viral suppression with a potentially improved therapeutic window—makes it an ideal candidate for evaluating TLR7 agonism as a component of functional cure strategies in HBV research .

Development and Validation of TLR7-Targeted Vaccine Adjuvants

In the field of vaccine development, TLR7-IN-1 can be employed as a benchmark agonist to study the adjuvant effects of TLR7 stimulation on antigen-specific immune responses. Its well-characterized in vitro potency (LEC 0.4 μM) and favorable safety pharmacology profile (minimal CYP inhibition, low hERG liability) facilitate its incorporation into complex adjuvant formulations without introducing unwanted metabolic or cardiac side effects in animal models .

Mechanistic Studies of TLR7/8 Differential Cytokine Induction

The distinct signaling outcomes of TLR7 versus TLR8 activation are of fundamental immunological interest. TLR7-IN-1 serves as a high-quality, selective agonist to probe the TLR7 arm of this pathway. Its use in side-by-side comparisons with TLR7/8 dual agonists (such as resiquimod) or TLR8-selective agonists allows researchers to precisely attribute cytokine signatures (e.g., IFNα vs. TNFα) and cellular activation patterns to specific receptor engagement , an analysis that would be confounded by less selective tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for TLR7-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.